1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine
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Overview
Description
1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine is a heterocyclic compound that features a furan ring fused with a thiazole ring, linked to a guanidine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine typically involves the reaction of furan-2-carbaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with cyanamide under acidic conditions to yield the final guanidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The guanidine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted guanidine derivatives.
Scientific Research Applications
1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer properties.
1,2,4-Triazole derivatives: Widely used in medicinal chemistry for their broad spectrum of biological activities.
Imidazole derivatives: Commonly used in pharmaceuticals for their antifungal and anticancer properties .
Uniqueness: 1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine is unique due to its combination of a furan ring and a thiazole ring, which imparts distinct electronic and steric properties. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C8H8N4OS |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-[4-(furan-2-yl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C8H8N4OS/c9-7(10)12-8-11-5(4-14-8)6-2-1-3-13-6/h1-4H,(H4,9,10,11,12) |
InChI Key |
WVJWYTSIHKZPBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)N=C(N)N |
Origin of Product |
United States |
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